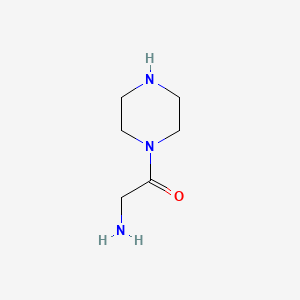

Piperazine, 1-(aminoacetyl)-

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of Piperazine, 1-(aminoacetyl)-, also known as 2-amino-1-piperazin-1-ylethanone, is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Piperazine, 1-(aminoacetyl)-, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The action of Piperazine, 1-(aminoacetyl)-, affects the GABAergic system, a biochemical pathway that plays a crucial role in neuronal excitability . By acting as a GABA receptor agonist, Piperazine, 1-(aminoacetyl)-, enhances the inhibitory effects of GABA in the nervous system . This results in the hyperpolarization of nerve endings and subsequent paralysis of the worm .

Pharmacokinetics

Upon entry into the systemic circulation, Piperazine, 1-(aminoacetyl)-, is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The molecular and cellular effects of Piperazine, 1-(aminoacetyl)-'s action primarily involve the paralysis of parasites such as roundworms and pinworms . This paralysis, caused by the hyperpolarization of nerve endings, allows the host body to easily remove or expel the invading organism .

Análisis Bioquímico

Biochemical Properties

“Piperazine, 1-(aminoacetyl)-” interacts with various enzymes, proteins, and other biomolecules. It has been reported that piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . This interaction with AChE can massively disturb the motility of certain parasites .

Cellular Effects

“Piperazine, 1-(aminoacetyl)-” has shown potential anticancer properties. It has been reported to induce apoptosis in cancer cells . For instance, a piperazine derivative was found to be highly cytotoxic to glioblastoma and cervix cancer cells .

Molecular Mechanism

The molecular mechanism of “Piperazine, 1-(aminoacetyl)-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a GABA receptor agonist, piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Temporal Effects in Laboratory Settings

In laboratory settings, “Piperazine, 1-(aminoacetyl)-” has shown to occur as conformers at room temperature resulting from the restricted rotation of the partial amide double bond . This suggests that the effects of this compound can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of “Piperazine, 1-(aminoacetyl)-” vary with different dosages. Dogs, cats, and livestock generally tolerate piperazine well. Single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; doses ≥800 mg/kg can cause neurotoxic symptoms .

Metabolic Pathways

It is known that piperazine inhibits the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Transport and Distribution

It has been suggested that piperazine-containing lipids can enhance the transfection activity of mRNA cargos, indicating a potential role in intracellular transport .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-(aminoacetyl)piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. For instance, the selective reaction of anhydrous piperazine with di-tert-butyl carbonate can be used to produce 1-BOC-Piperazine, an essential intermediate in various pharmaceutical syntheses .

Análisis De Reacciones Químicas

Types of Reactions

1-(Aminoacetyl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-(aminoacetyl)piperazine can yield N-oxide derivatives, while reduction can produce secondary amines .

Aplicaciones Científicas De Investigación

1-(Aminoacetyl)piperazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a bioactive compound with various pharmacological properties.

Medicine: Investigated for its potential use in the treatment of diseases such as cancer, viral infections, and neurological disorders.

Industry: Employed in the production of pharmaceuticals and agrochemicals

Comparación Con Compuestos Similares

Similar Compounds

Piperazine: The parent compound, widely used as an anthelmintic agent.

1-(2-Aminoethyl)piperazine: Another derivative with similar pharmacological properties.

1-BOC-Piperazine: An intermediate used in pharmaceutical synthesis

Uniqueness

1-(Aminoacetyl)piperazine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

Piperazine, 1-(aminoacetyl)-, also known as 2-amino-1-piperazin-1-ylethanone, is a compound that exhibits a broad spectrum of biological activities. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article will detail its biological activity, mechanisms of action, and relevant research findings.

Target of Action

Piperazine, 1-(aminoacetyl)- primarily targets the GABA receptor , specifically binding to muscle membrane GABA receptors. This interaction plays a crucial role in modulating neuronal excitability and has implications in various therapeutic areas, including anti-parasitic and potential anti-cancer applications.

Mode of Action

Upon binding to the GABA receptor, Piperazine, 1-(aminoacetyl)- enhances inhibitory neurotransmission, leading to paralysis in parasites such as roundworms and pinworms. This mechanism is attributed to its ability to disrupt the normal functioning of the GABAergic system.

Piperazine derivatives are known for their diverse biochemical interactions. The compound acts as a reversible inhibitor of acetylcholinesterase (AChE) , an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Cellular Effects and Anticancer Potential

Recent studies have highlighted the anticancer properties of Piperazine, 1-(aminoacetyl)-. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving necroptosis and modulation of signaling pathways associated with cell death . For instance, a study on a related piperazine compound demonstrated its ability to trigger necroptotic signaling in K562 leukemic cells without activating caspase pathways .

Pharmacokinetics

Piperazine, 1-(aminoacetyl)- undergoes partial oxidation upon entering systemic circulation and is eliminated both as an unchanged compound and through metabolic pathways. Its pharmacokinetic profile suggests a favorable absorption and distribution in biological systems, which is essential for its therapeutic efficacy.

Dosage Effects in Animal Models

Research indicates that Piperazine compounds are generally well tolerated in animal models. However, adverse effects have been observed at higher dosages. For example:

- Single oral doses greater than 110 mg/kg can cause mild adverse reactions.

- Doses exceeding 800 mg/kg may lead to neurotoxic symptoms.

Research Applications

Piperazine, 1-(aminoacetyl)- has diverse applications across various fields:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its bioactive properties and potential therapeutic applications.

- Medicine : Explored for treating conditions such as cancer and neurological disorders.

- Industry : Employed in pharmaceutical and agrochemical production.

Summary of Findings

| Aspect | Details |

|---|---|

| Primary Target | GABA receptor |

| Mode of Action | Inhibits neurotransmission leading to paralysis in parasites |

| Anticancer Activity | Induces apoptosis and necroptosis in cancer cells |

| Pharmacokinetics | Partially oxidized; eliminated as unchanged compound |

| Dosage Tolerance | Tolerated well up to 110 mg/kg; neurotoxic symptoms at higher doses |

| Research Applications | Chemistry, biology, medicine, industry |

Propiedades

IUPAC Name |

2-amino-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICOHQNXBHNIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337297 | |

| Record name | Piperazine, 1-(aminoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77808-88-9 | |

| Record name | Piperazine, 1-(aminoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.